molecular formula C5H6F2O2 B138078 2,2-Difluoro-1-methylcyclopropanecarboxylic acid CAS No. 128073-33-6

2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Cat. No. B138078
M. Wt: 136.1 g/mol
InChI Key: HLFLYOQLHYYNLT-UHFFFAOYSA-N
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Patent
US05025030

Procedure details

A mixture of 250 g (1.8 mol) of 2,2-difluoro-1-methylcyclopropanecarboxylic acid and 700 ml of thionyl chloride is slowly heated in a distillation apparatus, during which process excess thionyl chloride distills over first and the desired product later. In this manner, 215 g (77% of theory) of 2,2-difluoro-1-methyl-cyclopropanecarbonyl chloride are obtained in form of a liquid of boiling point 121°-122° C. ##STR56##
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:9])[CH2:4][C:3]1([CH3:8])[C:5](O)=[O:6].S(Cl)([Cl:12])=O>>[F:1][C:2]1([F:9])[CH2:4][C:3]1([CH3:8])[C:5]([Cl:12])=[O:6]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
FC1(C(C1)(C(=O)O)C)F
Name
Quantity
700 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distills over first and the desired product later

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C1)(C(=O)Cl)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 215 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.